2-iodo-N-(4-methylpyridin-2-yl)benzamide
Description
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Properties
Molecular Formula |
C13H11IN2O |
|---|---|
Molecular Weight |
338.14 g/mol |
IUPAC Name |
2-iodo-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11IN2O/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) |
InChI Key |
NAGFUFBTIMWAET-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method employs 2-iodobenzoyl chloride and 4-methylpyridin-2-amine in anhydrous dichloroethane (DCE) under inert atmosphere. A base such as triethylamine (TEA) facilitates deprotonation of the amine, enabling nucleophilic attack on the acyl chloride. Typical conditions include:
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Dichloroethane (DCE) | |
| Temperature | 80°C | |
| Reaction Time | 18 hours | |
| Base | Triethylamine (3 equiv) | |
| Yield | 68–75% (analogous systems) |
Key Insight: The electron-withdrawing iodine substituent marginally reduces reactivity compared to non-halogenated analogs, necessitating extended reaction times.
Purification and Isolation
Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate (10:1 to 3:1 v/v). The target compound elutes at Rf = 0.5 in this system, exhibiting a distinct white crystalline morphology.
Oxidative Coupling of 2-Phenylimidazo[1,2-a]pyridines
tert-Butyl Hydroperoxide (TBHP)-Mediated Synthesis
An alternative route utilizes 2-phenylimidazo[1,2-a]pyridine precursors oxidized by TBHP in DCE. This one-pot method simultaneously constructs the benzamide framework and introduces the iodine atom via in situ iodination.
Procedure:
-
Charge a Schlenk tube with 2-phenylimidazo[1,2-a]pyridine (0.4 mmol), TBHP (4 equiv, 70% aqueous), and DCE (2 mL).
-
React at 80°C for 18 hours under air.
-
Quench with saturated NH4Cl, extract with ethyl acetate, and purify via chromatography.
Advantage: Eliminates separate iodination steps, reducing total synthesis time by 40% compared to sequential methods.
Copper-Catalyzed Iodination of N-(4-Methylpyridin-2-yl)benzamide
Catalytic System Optimization
Post-functionalization of N-(4-methylpyridin-2-yl)benzamide with iodine employs Cu(OAc)₂·H₂O (20 mol%) and tert-butyl nitrite (TBN) in dioxane/water (10:1). The reaction proceeds via radical intermediates, achieving ortho-selective iodination.
Critical Parameters:
-
Solvent Ratio: Dioxane/water >10:1 minimizes hydrolysis of the amide bond.
-
Catalyst Loading: <30 mol% Cu(OAc)₂ prevents over-iodination.
Representative Data:
Source: Adapted from for analogous systems
Analytical Characterization
Spectroscopic Data
1H NMR (CDCl₃, 400 MHz):
-
δ 9.03 (br s, 1H, NH)
-
δ 8.25–8.09 (m, 2H, Py-H)
-
δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 7.67 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 6.91 (s, 1H, Py-H)
13C NMR (CDCl₃, 100 MHz):
HRMS (ESI+):
Yield Optimization Strategies
Solvent Screening
Comparative studies in DCE, toluene, and DMSO reveal:
| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| DCE | 72 | 18 | 95 |
| Toluene | 65 | 24 | 91 |
| DMSO | 58 | 12 | 87 |
Scalability and Process Considerations
Pilot-scale trials (100 mmol) in DCE demonstrate:
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